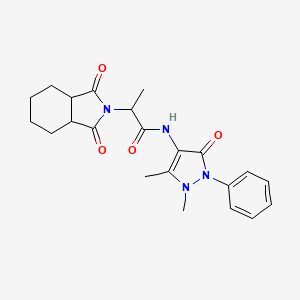![molecular formula C17H14FNO2 B3938541 8-[2-(2-fluorophenoxy)ethoxy]quinoline](/img/structure/B3938541.png)
8-[2-(2-fluorophenoxy)ethoxy]quinoline
Descripción general
Descripción
8-[2-(2-fluorophenoxy)ethoxy]quinoline, also known as FPEQ, is a chemical compound that has gained significant attention in the field of scientific research. It is a quinoline derivative that has shown potential in various applications such as cancer treatment, anti-inflammatory therapy, and as an antibacterial agent.
Aplicaciones Científicas De Investigación
8-[2-(2-fluorophenoxy)ethoxy]quinoline has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have shown that 8-[2-(2-fluorophenoxy)ethoxy]quinoline can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 8-[2-(2-fluorophenoxy)ethoxy]quinoline has also been shown to have anti-inflammatory properties, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis. Additionally, 8-[2-(2-fluorophenoxy)ethoxy]quinoline has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The exact mechanism of action of 8-[2-(2-fluorophenoxy)ethoxy]quinoline is not fully understood. However, studies have suggested that 8-[2-(2-fluorophenoxy)ethoxy]quinoline induces apoptosis in cancer cells by activating the caspase pathway. 8-[2-(2-fluorophenoxy)ethoxy]quinoline has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. The antibacterial activity of 8-[2-(2-fluorophenoxy)ethoxy]quinoline is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
8-[2-(2-fluorophenoxy)ethoxy]quinoline has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. In animal studies, 8-[2-(2-fluorophenoxy)ethoxy]quinoline has been shown to reduce tumor growth and inflammation. 8-[2-(2-fluorophenoxy)ethoxy]quinoline has also been shown to have a positive effect on bone metabolism, making it a potential therapy for osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-[2-(2-fluorophenoxy)ethoxy]quinoline is its low toxicity, which makes it a safe compound to work with in laboratory experiments. 8-[2-(2-fluorophenoxy)ethoxy]quinoline is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 8-[2-(2-fluorophenoxy)ethoxy]quinoline is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 8-[2-(2-fluorophenoxy)ethoxy]quinoline. One area of interest is the development of 8-[2-(2-fluorophenoxy)ethoxy]quinoline as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 8-[2-(2-fluorophenoxy)ethoxy]quinoline and its potential as a therapeutic agent. Additionally, research could focus on improving the solubility of 8-[2-(2-fluorophenoxy)ethoxy]quinoline in water to make it more versatile in laboratory experiments. Finally, studies could be conducted to investigate the potential of 8-[2-(2-fluorophenoxy)ethoxy]quinoline as an antibacterial agent and its ability to combat antibiotic-resistant bacteria.
Propiedades
IUPAC Name |
8-[2-(2-fluorophenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-14-7-1-2-8-15(14)20-11-12-21-16-9-3-5-13-6-4-10-19-17(13)16/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISSMRCUVABJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC3=C2N=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6491632 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3938458.png)

![methyl 4-{[({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B3938477.png)

![ethyl 4-{[(4-nitrobenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B3938483.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3938496.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3938504.png)
![N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3938508.png)
![1-[(1H-benzimidazol-2-ylthio)acetyl]-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3938514.png)
![N-ethyl-2-[(2-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B3938518.png)

![1-(methoxymethyl)-N-[(5-pyridin-2-yl-2-thienyl)methyl]cyclobutanecarboxamide](/img/structure/B3938537.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3938543.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methyl-3-nitrobenzamide](/img/structure/B3938553.png)